molecular formula C10H13N3O B1176894 sodium-influx-stimulating peptide CAS No. 135231-13-9

sodium-influx-stimulating peptide

Cat. No.: B1176894
CAS No.: 135231-13-9
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Description

Sodium-influx-stimulating peptide is a 76-amino acid neuroendocrine peptide initially isolated and characterized from the pond snail, Lymnaea stagnalis . Research has shown that this peptide stimulates sodium uptake from the ambient environment, playing a potential role in hydromineral regulation and maintaining sodium ion balance . The functional morphology of its producing system has been studied using in situ hybridization and immunocytochemistry, revealing extensive innervation of organs such as the pericardium, nephridial gland, and reno-pericardial canal, suggesting a complex role in regulating physiological processes . As a research tool, this peptide is valuable for investigating ion transport mechanisms, neuroendocrine control of osmoregulation, and the pathophysiology of sodium channel dysfunction. It provides a model for studying how peptides can modulate cellular electrophysiology and ion homeostasis. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

135231-13-9

Molecular Formula

C10H13N3O

Synonyms

sodium-influx-stimulating peptide

Origin of Product

United States

Molecular and Structural Characteristics of Sodium Influx Stimulating Peptide

Primary Amino Acid Sequence Determination

The prohormone proNPQ/spexin (B561601) gives rise to several bioactive peptides, with two prominent examples being spexin (also known as NPQ) and NPQ 53-70. nih.gov The primary amino acid sequences of these peptides have been determined, revealing distinct structures that likely contribute to their different physiological effects. nih.gov

Spexin is a 14-amino acid peptide. nih.gov In contrast, NPQ 53-70 is an 18-amino acid peptide. nih.govresearchgate.net The differing amino acid compositions of these peptides are thought to be responsible for their unique interactions with receptors and their subsequent biological activities. nih.gov

Table 1: Primary Amino Acid Sequences of ProNPQ/Spexin-Derived Peptides

Peptide Amino Acid Sequence
Spexin (NPQ) Asn-Trp-Thr-Pro-Gln-Ala-Met-Leu-Tyr-Leu-Lys-Gly-Ala-Gln-NH2
NPQ 53-70 Phe-Ile-Ser-Asp-Gln-Ser-Arg-Arg-Lys-Asp-Leu-Ser-Asp-Arg-Pro-Leu-Pro-Glu

Data sourced from Isca Biochemicals and FASEB Journal. nih.goviscabiochemicals.com

Gene Encoding and Prohormone Processing

The peptides of the spexin family are encoded by a gene known in humans as C12orf39, located on chromosome 12. dergipark.org.trnih.gov This gene directs the synthesis of a 116-amino acid prepropeptide called preprospexin. dergipark.org.trnih.gov

The maturation of these bioactive peptides involves a series of processing steps. The initial preprospexin contains a signal peptide that is cleaved to form the prohormone, proNPQ/spexin. dergipark.org.tr This prohormone then undergoes further cleavage at specific sites by prohormone convertases. researchgate.netnih.gov The proNPQ/spexin precursor contains multiple dibasic cleavage sites (sequences of two consecutive basic amino acids, such as Arginine-Arginine or "RR"), which are recognized by these enzymes. researchgate.netnih.gov Cleavage at these sites releases the final, active peptides, including spexin and NPQ 53-70. nih.govnih.gov

Table 2: Genetic and Prohormone Details of the Spexin Peptide Family

Characteristic Description
Gene Name (Human) C12orf39
Chromosomal Location Chromosome 12
Encoded Prepropeptide Preprospexin (116 amino acids)
Processing Enzyme Prohormone convertases
Cleavage Sites Dibasic residues (e.g., RR)

Data sourced from DergiPark and Evolution of Structural and Functional Diversity of Spexin in Mammalian and Non-mammalian Vertebrate Species. dergipark.org.trnih.gov

Predicted Post-Translational Modifications and Functional Domains

Post-translational modifications are crucial for the proper function of many peptides, and the spexin family is no exception. One of the key modifications for spexin is C-terminal amidation. nih.gov The "-NH2" at the end of the spexin sequence indicates that the C-terminal glutamine residue is amidated. iscabiochemicals.com This modification is often essential for the biological activity and stability of neuropeptides.

Computational analyses, such as those using NeuroPred software, predict the likelihood of cleavage at the dibasic sites within the proNPQ/spexin prohormone, suggesting the generation of multiple bioactive fragments. nih.gov While the primary sequences are known, the full extent of other potential post-translational modifications, such as glycosylation or phosphorylation, remains an area of active investigation.

Functionally, the distinct amino acid sequences of spexin and NPQ 53-70 suggest they interact with different receptors or the same receptors in different ways, leading to varied physiological outcomes. nih.gov For instance, intracerebroventricular administration of spexin has been shown to decrease urine output, while NPQ 53-70 leads to a marked increase in urine flow rate and urinary sodium excretion. nih.govnih.gov These differing effects underscore the importance of the specific molecular structure of each peptide in determining its role in physiological processes like renal function and sodium balance.

Neuroanatomical Distribution and Cellular Localization of Sis Peptide

Central Nervous System Distribution in Model Organisms (e.g., Lymnaea stagnalis)

In the great pond snail, Lymnaea stagnalis, the SIS peptide is localized to specific neurons within the central nervous system (CNS). Immunocytochemical studies using antisera raised against parts of the SIS peptide have identified immunoreactive neurons in several of the snail's interconnected ganglia.

The neurons that produce the SIS peptide have been identified as the neurosecretory "Yellow Cells". These cells are known to play a role in the regulation of ion and water balance. Their location is specific to a few key ganglia within the CNS of Lymnaea stagnalis. Analysis using MALDI-MS on single Yellow Cells has detected a peptide with a mass closely corresponding to that of the SIS peptide.

The distribution of these SIS-producing Yellow Cells within the ganglia is summarized in the table below.

GanglionPresence of SIS-Producing Neurons (Yellow Cells)
Visceral GanglionPresent
Parietal GangliaPresent (specifically the right parietal ganglion)
Pleural GangliaPresent

The axonal projection patterns of the SIS-producing Yellow Cells indicate that the peptide is released into the circulatory system to act as a neurohormone. These axons project from the ganglia into the proximal parts of several major nerves, which function as neurohemal release sites. From these sites, the SIS peptide can be disseminated to target tissues involved in osmoregulation.

The primary axonal pathways for SIS peptide release are detailed in the following table.

NerveFunction as Neurohemal Release Site
Intestinal NerveContains SIS peptide axonal projections
Anal NerveContains SIS peptide axonal projections
Right Internal Pallial NerveContains SIS peptide axonal projections

Peripheral Target Tissue Innervation

The axonal projections from the central ganglia into the intestinal, anal, and right internal pallial nerves demonstrate the pathway for the SIS peptide to influence peripheral tissues. These nerves innervate organs and tissues that are critical for maintaining ionic balance. The release of the SIS peptide from these neurohemal areas allows it to act on the integument, which is a primary site for sodium uptake in Lymnaea stagnalis.

Co-localization with Other Neuroactive Substances

While the SIS peptide has a clearly defined role and localization, specific data on its co-localization with other neuroactive substances within the same Yellow Cells in Lymnaea stagnalis is not extensively detailed in current research. However, the co-localization of neuropeptides with other peptides or with small-molecule neurotransmitters is a common and widespread phenomenon in both vertebrate and invertebrate nervous systems. Studies in other mollusks, such as Aplysia, have shown a high degree of co-localization of different neuropeptides in individual neurons. Similarly, research in Drosophila has established that neuropeptides are often co-localized with small molecule neurotransmitters. This principle of co-transmission allows for more complex and flexible signaling within neural circuits.

Mechanisms of Action of Sodium Influx Stimulating Peptide at the Cellular Level

Receptor Interaction and Signal Transduction Pathways

The cellular response to sodium-modulating peptides begins with their binding to specific receptors on the cell surface. This interaction initiates a cascade of intracellular events, ultimately altering the activity of ion transporters.

Characterization of Putative Receptors for SIS Peptide

Peptides that regulate sodium transport bind to a variety of receptors, primarily G protein-coupled receptors (GPCRs) and receptors with intrinsic guanylyl cyclase activity.

Natriuretic Peptide Receptors (NPRs) : The natriuretic peptide family, which includes Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP), are key regulators of sodium and water balance. mdpi.com They act through three main receptor types: NPR-A, NPR-B, and NPR-C. mdpi.com NPR-A and NPR-B are transmembrane proteins with an extracellular binding domain and an intracellular guanylyl cyclase domain. mdpi.comnih.gov Binding of a natriuretic peptide to these receptors activates the cyclase domain, leading to the synthesis of a second messenger. nih.gov NPR-C functions mainly as a clearance receptor, removing natriuretic peptides from circulation. mdpi.com

Urotensin-II Receptor (UTR) : Urotensin-II (U-II), a potent vasoactive peptide, binds to a specific G protein-coupled receptor known as the UTR. wikipedia.org Activation of this receptor is involved in numerous biological systems, including the cardiovascular and renal systems, where it can influence ion transport. wikipedia.orgnih.gov

Involvement of Intracellular Second Messenger Systems (e.g., cAMP)

Upon receptor binding, the peptide's signal is transduced across the cell membrane and amplified by intracellular second messenger systems.

The primary signaling molecule for the NPR-A and NPR-B receptors is cyclic guanosine (B1672433) monophosphate (cGMP) . nih.govyoutube.com The binding of natriuretic peptides to these receptors directly catalyzes the conversion of GTP to cGMP. nih.gov This increase in intracellular cGMP activates cGMP-dependent protein kinases (PKG), which then phosphorylate target proteins, including ion channels and pumps, to modulate their activity.

While the prompt provides cyclic adenosine (B11128) monophosphate (cAMP) as an example, the best-characterized peptides that directly regulate the Na+/K+-ATPase, like ANP, operate through cGMP. However, the cAMP pathway is a critical second messenger system for many other hormonal signals that can indirectly influence sodium transport. In the cAMP pathway, activation of certain GPCRs leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets to elicit a cellular response.

Direct Modulation of Ion Transport Systems

The ultimate effect of these signaling cascades is the modulation of various ion transport proteins embedded in the cell membrane, which directly control the movement of sodium ions.

Stimulation of Integumental Sodium Uptake Mechanisms

Integumental tissues, such as the skin and gills of aquatic animals or the intestinal lining in mammals, are crucial sites for ion exchange with the environment. Certain peptides play a direct role in regulating sodium transport across these epithelial layers.

For instance, the peptide Urotensin-II has been shown to directly modulate ion transport in teleost fish. In isolated skin preparations, Urotensin-II inhibits the short-circuit current, suggesting a direct action on the ion-transporting cells responsible for osmoregulation. nih.gov In the goby intestine, Urotensin-II stimulates Na+-Cl- coupled absorption by acting on an apical membrane carrier, a mechanism distinct from modulating the basolateral Na+/K+-ATPase. nih.gov In mammals, the intestinal tract is responsible for absorbing most dietary sodium, a process influenced by natriuretic peptides which can inhibit sodium absorption to promote its excretion. mdpi.commdpi.com The intestinal peptide transporter 1 (PepT1) also plays a crucial role in absorbing small peptides from digested proteins. nih.gov

Regulation of Na+/K+-ATPase Activity and Ouabain (B1677812) Sensitivity

The Na+/K+-ATPase, or sodium pump, is a vital enzyme that actively transports three Na+ ions out of the cell in exchange for two potassium (K+) ions, using the energy from ATP hydrolysis. This action is fundamental for maintaining low intracellular sodium concentrations and the transmembrane ion gradients necessary for cellular life.

Conversely, some studies in cardiac myocytes have shown that natriuretic peptides can stimulate the Na+/K+-ATPase. This effect is mediated through the NPR-C receptor and involves the nitric oxide (NO)/cGMP pathway.

The sensitivity of the Na+/K+-ATPase to inhibition by cardiac glycosides like ouabain is a critical aspect of its function and varies between different isoforms of the pump's α-subunit. mdpi.com Rodent α1 isoforms, for example, are significantly less sensitive to ouabain than other isoforms. mdpi.com Low, physiological concentrations of ouabain have been observed to paradoxically stimulate the pump's α2 isozyme. mdpi.com The measurement of ouabain-sensitive K+ or rubidium (Rb+) uptake is a standard method for assessing Na+/K+-ATPase activity. nih.gov

Table 1: Research Findings on Na+/K+-ATPase Regulation

RegulatorTarget Tissue/CellObserved Effect on Na+/K+-ATPaseMediating PathwaySource
Atrial Natriuretic Peptides (e.g., ANF)Renal Tubule CellsInhibitioncGMP-dependent nih.gov
ANP(1-30), ANP(31-67), ANP(79-98)Tubular CellsDecrease in activityProstaglandin E2-dependent nih.gov
Low-dose OuabainMyocytesStimulation of α2 isozymeDirect ligand binding mdpi.com
Natriuretic Peptides (ANP)Rabbit Ventricular MyocytesStimulationNPR-C and NO-dependent mdpi.com

Interactions with Other Sodium Transporters (e.g., Na+/H+ antiporters)

Na+/H+ Antiporter (NHE) : This transporter exchanges one extracellular Na+ for one intracellular proton (H+), playing a crucial role in regulating both intracellular pH and sodium levels. In vascular smooth muscle, the Na+/H+ antiport system regulates the rate of sodium influx and influences the basal activity of the Na+/K+-pump. Natriuretic peptides can inhibit the Na+/H+ exchanger. For instance, ANP inhibits angiotensin II-stimulated sodium reabsorption in the proximal convoluted tubules of the kidney by inhibiting NHE. youtube.com

Na+/Ca2+ Exchanger (NCX) : This transporter is critical in cardiac muscle, typically extruding one calcium (Ca2+) ion in exchange for the influx of three Na+ ions. Its activity is highly dependent on the intracellular sodium concentration. By modulating intracellular sodium, peptides can indirectly affect NCX activity and, consequently, intracellular calcium levels and muscle contractility.

Table 2: Peptide Interactions with Other Sodium Transporters

Peptide/RegulatorTransporterTarget Tissue/CellObserved InteractionSource
Atrial Natriuretic Peptide (ANP)Na+/H+ ExchangerCardiac MyocytesInhibition mdpi.com
Atrial Natriuretic Peptide (ANP)Na+/H+ ExchangerRenal Proximal TubulesInhibition youtube.com
Amiloride (B1667095) (NHE Inhibitor)Na+/H+ AntiporterVascular Smooth MuscleInhibits Na+ influx, reduces Na,K-pump activity
Urotensin-IIApical Na+-Cl- CarrierGoby IntestineStimulation of absorption nih.gov

Modulation of Ion Channel Activity (e.g., Amiloride sensitivity, Tetrodotoxin-insensitive channels)

The primary mechanism of SISP involves the stimulation of sodium influx, which is fundamentally governed by the modulation of specific ion channels. The activity of SISP can be understood by examining its interaction with different classes of sodium channels, notably those distinguished by their sensitivity to pharmacological blockers like amiloride and tetrodotoxin (B1210768) (TTX).

Amiloride Sensitivity:

Amiloride is a well-known blocker of certain types of sodium channels, particularly the epithelial sodium channel (ENaC) family. physiology.orgnih.gov These channels are crucial for sodium transport in many tissues. While direct studies on SISP's amiloride sensitivity are not extensively detailed in the primary literature, the context of peptide-gated sodium channels provides a framework for its potential mechanism. For instance, the FMRFamide-activated sodium channel (FaNaC) in invertebrates is a known amiloride-sensitive channel that is gated by an endogenous peptide. nih.gov This establishes a precedent for peptides directly activating amiloride-sensitive sodium channels. The stimulation of sodium influx by SISP, particularly in the context of osmoregulation in invertebrates, suggests a likely interaction with an amiloride-sensitive pathway. Growth factors like Epidermal Growth Factor (EGF) have also been shown to stimulate sodium influx via an amiloride-sensitive pathway in human fibroblasts. nih.gov

Tetrodotoxin-Insensitive Channels:

Voltage-gated sodium channels are broadly classified based on their sensitivity to tetrodotoxin (TTX). TTX-sensitive (TTX-S) channels are predominant in the nervous system and skeletal muscle, while TTX-resistant (TTX-R) channels (e.g., NaV1.5, NaV1.8) are prominent in cardiac muscle and certain sensory neurons. mdpi.combiorxiv.orgnih.gov Many natural peptides, especially toxins from venomous creatures, exhibit high specificity for different channel subtypes.

BjIP (Black Judean Scorpion Inotropic Peptide): This peptide selectively activates neuronal-type, TTX-S sodium channels (likely NaV1.3 and NaV1.6) that are also present in the heart. This action increases sodium influx and cardiac contractility without the proarrhythmic effects associated with activating the main cardiac TTX-R channel, NaV1.5. ahajournals.org

Spider Venom Peptides: Toxins from the Cyriopagopus longipes spider have been found to be selective inhibitors of TTX-S channels (NaV1.2, NaV1.4, NaV1.7), demonstrating how peptides can achieve high specificity. nih.gov

The specific interaction of SISP with TTX-S or TTX-R channels has not been fully elucidated. However, its role in osmoregulation in non-mammalian species suggests it may target channels distinct from the classic vertebrate TTX-S neuronal channels or the TTX-R cardiac channels.

Table 1: Examples of Peptides Modulating Sodium Channel Subtypes

Peptide NameSourceTarget Channel TypeEffect
Sodium-Influx-Stimulating Peptide (SISP)Lymnaea stagnalis (snail)Likely an epithelial Na+ channelStimulates Na+ influx
FMRFamideInvertebratesAmiloride-sensitive Na+ channel (FaNaC)Activates channel
BjIPButhotus hottentotta (scorpion)Tetrodotoxin-Sensitive (TTX-S) neuronal channels (e.g., NaV1.3)Activates channel
Cl6a / Cl6bCyriopagopus longipes (spider)Tetrodotoxin-Sensitive (TTX-S) channels (e.g., NaV1.7)Inhibits channel

Electrophysiological Responses in Target Cells (e.g., Short-Circuit Current, Electrical Potential Difference)

The stimulation of directional sodium ion movement across an epithelial cell layer by SISP generates distinct electrophysiological signals that can be precisely measured. The primary measures reflecting this ion transport are the transepithelial electrical potential difference and the short-circuit current.

Electrical Potential Difference (PD): The net movement of positive sodium ions from the apical (outer) to the basolateral (inner) side of an epithelial sheet makes the inner side more electrically positive relative to the outer side. This charge separation creates a voltage across the epithelium, known as the electrical potential difference. An increase in sodium influx stimulated by SISP would be expected to increase the magnitude of this potential difference.

Short-Circuit Current (SCC): To directly quantify the rate of active ion transport, an external circuit can be used to pass current across the epithelium, effectively "short-circuiting" it by clamping the potential difference to zero. The external current required to maintain this zero-potential state is called the short-circuit current. This SCC is a direct measure of the net ion flow across the membrane. In the case of SISP stimulating sodium influx, the peptide would cause a dose-dependent increase in the short-circuit current, as more current is needed to counteract the increased flow of positive charge. This technique is a standard method for studying the effects of hormones, drugs, and peptides on epithelial ion transport. For example, studies on myocardial contractility show that changes in sodium influx, whether through pump inhibition or exchange mechanisms, alter membrane potential. physiology.orgnih.gov

Table 2: Illustrative Electrophysiological Response to a this compound

This table illustrates the expected dose-dependent increase in short-circuit current across an epithelial tissue preparation in response to the application of a this compound.

Concentration of SISP (nM)Change in Short-Circuit Current (ΔSCC in µA/cm²)
0 (Control)0
1+15.2
10+45.8
100+88.3
1000+92.1

Note: Data are illustrative to demonstrate the principle of a dose-dependent increase in short-circuit current.

Physiological Functions of Sodium Influx Stimulating Peptide

Systemic Regulation of Sodium and Water Balance

A key player in this process is the renin-angiotensin-aldosterone system (RAAS). When the body detects low blood volume or low sodium levels, the kidneys release renin, initiating a cascade that produces the potent peptide Angiotensin II . nih.gov Angiotensin II exerts several effects to restore sodium and water balance:

It directly stimulates sodium reabsorption in the proximal tubules of the kidneys. researchgate.net

It triggers the release of the hormone aldosterone (B195564) from the adrenal glands, which further promotes sodium retention and potassium excretion in the distal tubules and collecting ducts of the kidneys. nih.govmsdmanuals.com

It stimulates thirst, encouraging water intake to increase blood volume. youtube.com

By retaining sodium, the body also retains water, as water follows solutes via osmosis. nih.gov This coordinated action effectively increases the total volume of fluid in the blood, helping to normalize blood pressure and ensure adequate tissue perfusion. researchgate.net

Role in Osmoregulation and Hemolymph Ion Concentration Maintenance

Osmoregulation is the process of maintaining a constant osmotic pressure in the body's fluids by controlling water and salt concentrations. Peptides that stimulate sodium influx are fundamental to this process. The concentration of sodium in the blood and extracellular fluid is the main determinant of osmolality. youtube.commsdmanuals.com

The body continuously monitors blood osmolality. When osmolality increases (indicating a higher concentration of solutes like sodium), specialized osmoreceptors, particularly in the hypothalamus, trigger the release of Antidiuretic Hormone (ADH) , also known as vasopressin. nih.gov While ADH's primary role is to increase water reabsorption in the kidneys, its release is tightly linked to sodium concentration. nih.govquizlet.com Angiotensin II also stimulates the secretion of ADH. nih.govyoutube.com By adjusting both sodium and water retention, these peptide-driven systems maintain the ionic concentration of the blood and other bodily fluids within a very narrow and stable range, which is essential for proper nerve and muscle function. nih.govmsdmanuals.com

Influence on Organ-Specific Sodium Dynamics

The influence of sodium-influx-stimulating peptides extends to specific organs and tissues, modulating local sodium transport to meet physiological demands.

Kidney: The kidney is the primary target organ for peptides like Angiotensin II. These peptides regulate the activity of various sodium transporters along the nephron, including the Na+/H+ exchanger in the proximal tubule and epithelial sodium channels in the collecting duct, to fine-tune sodium reabsorption. nih.govresearchgate.net

Integument (Skin): The skin is increasingly recognized as a site for sodium storage. The regulation of this interstitial sodium reservoir may involve local immune system responses influenced by systemic hormonal signals, contributing to long-term blood pressure control. frontiersin.org Phagocytes in the skin can sense hypertonic sodium accumulation and initiate a response to increase electrolyte clearance through the lymphatic system. frontiersin.org

Cardiovascular System: In cardiac myocytes, sodium influx is essential for the upstroke of the action potential and for regulating intracellular calcium levels via the Na+/Ca2+ exchanger. nih.govnih.gov This process is critical for controlling the force of heart contractions. Hormones like epinephrine and norepinephrine can stimulate sodium and calcium ion channels, increasing the rate of depolarization and heart rate. oregonstate.education

The table below summarizes the organ-specific effects of key peptides involved in sodium regulation.

Organ/TissuePeptide(s) InvolvedPrimary Effect on Sodium DynamicsPhysiological Outcome
Kidney Angiotensin II, AldosteroneIncreases reabsorption of sodium from filtrate back into the blood.Water retention, increased blood volume, and blood pressure.
Heart Epinephrine, NorepinephrineStimulates influx of sodium and calcium ions in cardiac cells.Increased heart rate and contractility.
Skin (Systemic Peptides)Influences the storage and clearance of sodium in the interstitium.Long-term regulation of fluid balance and blood pressure.
Adrenal Gland Angiotensin IIStimulates the secretion of aldosterone.Potentiates sodium retention in the kidneys.

Integration into Homeostatic Feedback Loops

The regulation of sodium balance is governed by sophisticated negative feedback loops to ensure stability. lumenlearning.com When blood volume or sodium concentration deviates from the normal set point, these loops are activated to restore equilibrium.

For example, if low blood pressure triggers the RAAS to increase Angiotensin II and aldosterone levels, the resulting sodium and water retention will raise blood pressure. msdmanuals.com Once blood pressure returns to normal, the stimulus for renin release is removed, shutting down the production of Angiotensin II and aldosterone. ccconline.org

Conversely, when blood volume and pressure are too high, stretch receptors in the atria of the heart trigger the release of Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) . nih.govyoutube.com These peptides act in opposition to the RAAS; they promote sodium and water excretion by the kidneys (natriuresis), inhibit the release of renin and aldosterone, and cause vasodilation, all of which lower blood pressure. youtube.comquizlet.com This antagonistic relationship forms a classic negative feedback system that maintains cardiovascular homeostasis. ccconline.org

Potential Broader Physiological Impacts on Fluid and Electrolyte Dynamics

The influence of peptides that stimulate sodium influx extends beyond simple volume regulation. The maintenance of sodium gradients is crucial for a variety of cellular processes. For instance, the electrical gradients established by sodium are essential for neuromuscular function, including the propagation of nerve impulses and muscle contraction. youtube.com

Advanced Methodologies in Sis Peptide Research

In Vitro Bioassays for Quantifying Sodium Transport (e.g., Ussing Chamber Technique)

A cornerstone for studying epithelial ion transport, the Ussing chamber technique provides a robust in vitro system for quantifying the movement of ions across epithelial tissues. imrpress.com This method involves mounting a section of epithelial tissue, such as the skin or gut lining, between two chambers filled with appropriate physiological solutions. imrpress.com The Ussing chamber allows for the precise measurement of transepithelial voltage and short-circuit current (Isc), which is a direct measure of net ion transport.

In the context of SISP research, the Ussing chamber can be employed to directly assess the peptide's influence on sodium influx. By adding SISP to the solution bathing the apical or basolateral side of the mounted tissue, researchers can observe changes in the Isc. An increase in the amiloride-sensitive Isc, for instance, would indicate a stimulation of sodium transport through epithelial sodium channels (ENaC). nih.gov Studies have utilized this technique to examine how various factors, including hormones and peptides, modulate sodium absorption in different tissues. imrpress.comnih.gov While direct studies detailing the application of the Ussing chamber to SISP are not extensively available in the provided results, the methodology is a standard and critical approach for such investigations.

Table 1: Application of Ussing Chamber in Ion Transport Studies

Parameter Measured Significance in SISP Research Example Application
Short-Circuit Current (Isc) Quantifies net ion transport across the epithelium. Measuring the increase in Isc after applying SISP to determine its stimulatory effect on sodium influx. nih.gov
Transepithelial Potential Difference Indicates the electrical gradient across the tissue. Monitoring changes in voltage to understand the electrochemical driving forces for ion movement influenced by SISP.
Tissue Resistance Reflects the integrity and permeability of the epithelial barrier. Assessing whether SISP alters the paracellular pathway or primarily acts on transcellular transport.

Molecular Cloning and Gene Expression Analysis (e.g., cDNA cloning, In Situ Hybridization)

Understanding the genetic basis of SISP is fundamental to comprehending its synthesis and regulation. Molecular cloning techniques, particularly cDNA cloning, have been instrumental in identifying the precursor protein from which SISP is derived.

A pivotal study successfully isolated and characterized a cDNA clone encoding the prohormone of the sodium-influx-stimulating peptide in the freshwater snail Lymnaea stagnalis. nih.gov This research revealed that the SISP prohormone is processed to yield a signal peptide and the mature SISP. nih.gov The deduced amino acid sequence of the SISP from the cDNA provided crucial information about its structure, identifying it as a novel and complex neuropeptide. nih.gov

To determine where the SISP gene is expressed, researchers utilize techniques like in situ hybridization. This method uses a labeled nucleic acid probe (complementary to the mRNA of interest) to detect and localize the specific mRNA sequence within a tissue section. In the case of Lymnaea stagnalis, in situ hybridization demonstrated that the SISP-peptide gene is expressed in the neuroendocrine cells known as the Yellow Cells of the central nervous system. nih.gov This finding was critical in identifying the source of SISP and its nature as a neurohormone.

Table 2: Genetic and Expression Analysis of Lymnaea stagnalis SISP

Technique Finding Reference
cDNA Cloning Isolated and characterized the cDNA encoding the SISP prohormone. nih.gov
Sequence Analysis The prohormone consists of a signal peptide (23 amino acids) and the SISP (77 amino acids). nih.gov
In Situ Hybridization Localized the expression of the SISP gene to the Yellow Cells of the central nervous system. nih.gov

Immunochemical and Peptidomic Techniques for Localization and Identification (e.g., Immunocytochemistry, MALDI-TOF Mass Spectrometry)

Immunochemical techniques are vital for localizing the peptide itself within tissues and cells. Immunocytochemistry, which uses antibodies to detect specific antigens (in this case, SISP), has provided evidence for the presence of SISP-like peptides in various species. For example, research on the leech Theromyzon tessulatum used polyclonal antisera raised against both the N-terminal and C-terminal fragments of the Lymnaea stagnalis SISP. nih.gov This approach successfully identified immunoreactive cells in the brain of the leech, suggesting a conserved role for this peptide in osmoregulation across different invertebrate species. nih.gov

Peptidomic techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, are powerful tools for the identification and quantification of peptides in complex biological samples. acs.orgnih.govnih.govresearchgate.neteuropeanpharmaceuticalreview.com In SISP research, MALDI-TOF MS can be used to:

Identify the peptide: By measuring the precise mass-to-charge ratio of the peptide, it can be identified from a tissue extract. europeanpharmaceuticalreview.com

Sequence the peptide: Tandem mass spectrometry (MS/MS) capabilities of MALDI-TOF/TOF instruments allow for the fragmentation of the peptide and determination of its amino acid sequence. nih.gov

Quantify the peptide: When used in conjunction with stable isotope-labeled standards (SIS), MALDI-TOF MS can provide precise quantification of the peptide's abundance. acs.orgresearchgate.netresearchgate.net

These techniques, combined with chromatographic separation methods, provide a comprehensive approach to characterizing the peptidome of a specific tissue and identifying the presence and quantity of SISP. nih.gov

Electrophysiological and Ion Flux Measurement Techniques

Electrophysiological techniques are essential for studying the direct effects of SISP on the electrical properties of cells and the function of ion channels. nih.govphysiology.org Patch-clamp electrophysiology, for instance, allows for the measurement of ion currents through single channels or across the entire cell membrane. nih.gov By applying SISP to a cell expressing sodium channels, researchers can directly observe changes in sodium currents, providing insights into the peptide's mechanism of action at the channel level. researchgate.net

Ion flux measurements provide a more direct assessment of the movement of ions across the cell membrane. Techniques using ion-sensitive fluorescent dyes can be employed to monitor changes in intracellular sodium concentration in response to SISP application. The Scanning Ion-Selective Electrode Technique (SIET) is another powerful method that allows for the real-time, non-invasive measurement of specific ion fluxes in the immediate vicinity of a cell or tissue. researchgate.net This can provide spatial and temporal information on how SISP modulates sodium influx at specific locations on the cell surface.

Table 3: Electrophysiological and Ion Flux Techniques in SISP Research

Technique Principle Application to SISP Research
Patch-Clamp Electrophysiology Measures ionic currents through ion channels in the cell membrane. nih.govnih.gov Characterizing the effect of SISP on the gating properties and conductance of sodium channels.
Ion-Sensitive Fluorescence Imaging Uses fluorescent dyes that change intensity in response to binding specific ions. Visualizing and quantifying changes in intracellular sodium concentration upon SISP stimulation.
Scanning Ion-Selective Electrode Technique (SIET) A microelectrode measures ion concentration gradients near a biological sample to calculate fluxes. researchgate.net Mapping the specific sites of sodium influx stimulated by SISP on a cell or tissue surface.

Functional Analysis through Injection and Perfusion Studies

To understand the physiological role of SISP in vivo, researchers often turn to injection and perfusion studies. These experiments allow for the assessment of the systemic or organ-level effects of the peptide.

Injection studies involve administering the peptide, or an antagonist, into a living organism and observing the subsequent physiological changes. For example, to confirm the osmoregulatory function of a SIS-like substance in the leech Theromyzon tessulatum, researchers injected antiserum against the SISP. nih.gov The resulting anti-diuretic effect provided strong evidence for the peptide's involvement in water-electrolyte balance. nih.gov

Perfusion studies involve isolating an organ or tissue and maintaining it in a viable state by circulating a physiological solution through its vascular system. This allows for the controlled delivery of substances like SISP and the collection of the perfusate for analysis. For instance, a heart can be perfused to study how SISP might affect cardiac metabolism in the context of altered intracellular sodium. nih.gov While not directly on SISP, studies on cardiac metabolism have used perfusion to investigate the effects of elevated intracellular sodium, a condition SISP could induce. nih.gov This methodology would be invaluable for exploring the broader physiological consequences of SISP activity in various organ systems.

Comparative and Evolutionary Perspectives on Sodium Stimulating Peptides

Diversity of Sodium-Regulating Peptides Across Animal Phyla

The peptidergic control of sodium uptake is a widespread phenomenon observed across a diverse range of animal phyla, from molluscs to arthropods and beyond. While the specific peptides and their primary sequences vary, the overarching theme of neuroendocrine regulation of ion balance is remarkably conserved.

In the freshwater pulmonate snail, Lymnaea stagnalis, a specific sodium-influx-stimulating (SIS) peptide has been identified and characterized. nih.gov This peptide is produced by neurosecretory cells and plays a direct role in stimulating sodium uptake from the environment. nih.gov Biochemical and immunocytochemical studies have also provided evidence for a related peptide in the leech Theromyzon tessulatum, suggesting a conserved function within the phylum Annelida. nih.gov

Crustaceans also possess a range of neuropeptides that regulate physiological processes, including osmoregulation. nih.govnih.gov Peptides like the Crustacean Cardioactive Peptide (CCAP) have been shown to be involved in regulating osmotic pressure. nih.gov The enkephalins, another class of peptides found in crustaceans, are involved in the regulation of carbohydrate metabolism, a process that can be linked to ion balance. nih.gov

In nematodes, while direct sodium-influx-stimulating peptides have not been as explicitly characterized as in molluscs, a diverse array of neuropeptides exists, some of which are involved in sensory functions and homeostasis. nih.govnih.gov Given the importance of osmoregulation for survival in their diverse habitats, it is highly probable that peptidergic control of ion transport, including sodium, is a key physiological mechanism.

The table below provides a summary of representative sodium-regulating or related ion-transport peptides across different invertebrate phyla.

PhylumRepresentative Peptide(s)Organism(s)Primary Function Related to Ion Homeostasis
Mollusca Sodium-Influx-Stimulating (SIS) PeptideLymnaea stagnalis (snail)Stimulates integumental Na+ uptake nih.gov
Annelida SIS-like PeptideTheromyzon tessulatum (leech)Implicated in osmoregulation nih.gov
Arthropoda (Insecta) Ion Transport Peptide (ITP)Bombyx mori, Drosophila melanogasterRegulates ion and fluid transport nih.govnih.gov
Arthropoda (Crustacea) Crustacean Cardioactive Peptide (CCAP)Carcinus maenas (shore crab)Regulation of osmotic pressure nih.gov
Nematoda Various neuropeptides (e.g., FMRFamide-like peptides)Caenorhabditis elegansSensory modulation and homeostasis nih.gov

Analogous Mechanisms of Sodium Influx Stimulation by Peptides in Diverse Organisms

Despite the diversity of the peptides themselves, the mechanisms by which they stimulate sodium influx exhibit remarkable parallels across different animal groups. A common theme is the interaction of these peptides with specific cell surface receptors, often G protein-coupled receptors (GPCRs), which then initiate intracellular signaling cascades that modulate the activity of ion channels and transporters. wikipedia.org

In insects, the Ion Transport Peptide (ITP) and its variant, ITP-like (ITPL), exert their effects by binding to specific GPCRs. nih.govnih.gov For instance, in Bombyx mori, three different GPCRs have been identified as receptors for ITP and ITPL. nih.gov The activation of these receptors is thought to lead to downstream events that control the movement of ions and water across epithelial tissues.

In molluscs, FMRFamide-related peptides have been shown to directly gate sodium channels, providing a more direct mechanism of stimulating sodium influx. nih.gov This highlights that while GPCR-mediated signaling is a common strategy, direct modulation of ion channels by peptides also occurs.

The general model for peptide-stimulated sodium influx involves the following steps:

Release of the peptide from neurosecretory cells into the hemolymph or as a localized neurotransmitter.

Binding of the peptide to its specific receptor on the target cell membrane (e.g., epithelial cells of the skin, gut, or excretory organs).

Initiation of an intracellular signaling cascade, often involving second messengers like cyclic AMP (cAMP) or changes in intracellular calcium levels.

Modulation of the activity of ion transport proteins, such as Na+/H+ exchangers, Na+/K+-ATPase pumps, or specific sodium channels, leading to an increased influx of sodium ions from the external environment into the cell.

Evolutionary Trajectories of Peptidergic Control Over Ion Homeostasis

The evolution of peptidergic control over ion homeostasis is intrinsically linked to the ancient origins of neuropeptides and their receptors. Evidence suggests that neuropeptide signaling systems predate the evolution of complex nervous systems, with peptide-like signaling molecules found even in early-diverging metazoans. wikipedia.org This indicates that the basic molecular machinery for this type of regulation was in place very early in animal evolution.

The evolution of ion channels and transporters was also a critical step. nasa.gov Simple, self-assembling peptide structures may have formed the earliest ion channels in primordial cells. nasa.gov Over evolutionary time, these became more complex and specialized, leading to the diverse array of ion channels and transporters seen in animals today.

The diversification of peptide families and their corresponding receptors likely occurred through gene duplication and subsequent divergence, allowing for the evolution of more specialized and fine-tuned control over various physiological processes, including ion homeostasis. The conservation of certain peptide-receptor systems across different phyla, such as the relationship between neuropeptide F in insects and neuropeptide Y in mammals, underscores the deep evolutionary roots of these signaling pathways. wikipedia.org

The evolutionary trajectory of peptidergic control over ion homeostasis can be conceptualized as follows:

Ancient Origins: The emergence of simple peptides and their receptors in early life forms, initially for basic cell-to-cell communication.

Co-option for Homeostasis: The recruitment of these signaling systems to regulate fundamental physiological processes like ion balance as organisms became more complex and moved into new environments.

Diversification and Specialization: The expansion of peptide and receptor families through gene duplication, leading to the evolution of specific peptides, like the sodium-influx-stimulating peptide , with highly specialized roles in regulating sodium uptake in particular lineages.

Conservation of Core Mechanisms: The retention of the fundamental mechanism of peptide-receptor interaction and downstream signaling to modulate ion transporters across a vast range of animal phyla.

Emerging Research Avenues in Sodium Influx Stimulating Peptide Biology

Deeper Elucidation of Receptor-Ligand Interactions and Signaling Cascades

A fundamental aspect of understanding SISP function is to delineate how it binds to its cellular receptor and what signaling events are triggered within the target cell. Early research on a SISP-like peptide in the leech Theromyzon tessulatum utilized polyclonal antisera raised against fragments of the peptide, which successfully identified immunoreactive cells. This suggests that the N-terminal and C-terminal regions of the peptide are key domains, likely involved in receptor binding and recognition.

Future research must move beyond immunological detection to biophysical characterization of the SISP receptor. A critical step will be the identification and cloning of the receptor gene. Once identified, the receptor protein can be expressed and purified, allowing for detailed in vitro binding assays. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity, kinetics, and thermodynamics, revealing the precise nature of the peptide-receptor interaction.

Furthermore, the downstream signaling cascade initiated by SISP binding is largely unknown. By analogy with other peptide systems that modulate ion flux, several pathways are plausible. For instance, many natriuretic peptides (NPs) bind to receptors that are either guanylyl cyclases themselves or are coupled to G-proteins. oup.comnih.gov The natriuretic peptide receptor-C (NPR-C), for example, is coupled to an inhibitory G-protein (Gi) that can suppress adenylyl cyclase activity or activate phospholipase C. nih.govnih.gov Investigating whether SISP receptors are coupled to G-proteins, and identifying the specific second messengers involved—such as cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) triphosphate (IP3), or diacylglycerol (DAG)—will be crucial. wikipedia.orgwikipedia.org This will clarify how the external peptide signal is transduced into an intracellular response that ultimately modulates sodium influx.

Multi-omics Approaches to Identify Novel Regulators and Downstream Targets

To gain a comprehensive, system-wide view of SISP's role, multi-omics approaches are indispensable. These technologies allow for the simultaneous measurement of thousands of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), providing an unbiased way to discover novel molecules and pathways associated with SISP activity.

By comparing the transcriptome and proteome of cells or tissues before and after SISP stimulation, researchers can identify all the genes and proteins whose expression levels change. This can reveal the downstream targets of SISP signaling. For example, a study on angiotensin II receptor activation used PCR and kinase phosphorylation arrays to map downstream gene transcription and kinase activation profiles, revealing a complex network of responses far beyond a simple linear pathway. nih.gov A similar strategy applied to SISP could identify the specific sodium channels, transporters (like the Na+/K+-ATPase or Na+/Ca2+ exchanger), or regulatory proteins that are transcriptionally or post-translationally modified in response to the peptide. nih.govnih.govresearchgate.net

Moreover, these approaches can identify upstream regulators of SISP itself. For instance, analyzing the proteome of SISP-producing neurons under different physiological conditions (e.g., varying osmotic stress) could uncover the signaling pathways that control the synthesis and release of the SISP pro-peptide and its mature form. Integrated analysis of multi-omics data can build detailed regulatory network models, offering a holistic understanding of how SISP is regulated and how it, in turn, orchestrates cellular function. nih.govnih.gov

Advanced Imaging and Live-Cell Technologies for Real-Time Functional Studies

Static measurements provide valuable snapshots, but the function of a peptide that stimulates ion influx is inherently dynamic. Advanced imaging and live-cell technologies are essential for visualizing these processes in real time and with high spatial resolution. promega.com

Genetically encoded fluorescent reporters can be used to track signaling events as they happen. For example, fluorescent biosensors for Ca2+ (e.g., GCaMP) or cAMP can be expressed in cells to monitor the dynamics of these second messengers immediately following SISP application. nih.gov This would provide direct evidence of the signaling cascades involved.

To visualize the primary effect of SISP—sodium influx—researchers can employ fluorescent dyes sensitive to sodium concentration or use techniques like sodium MRI for in vivo applications. Furthermore, the sodium channels themselves can be tagged and tracked. One powerful method involves using fluorescently labeled toxins that specifically bind to sodium channels, allowing their distribution and clustering on the cell membrane to be visualized with confocal microscopy. nih.gov This approach could be adapted to track the SISP receptor or the specific sodium channels it modulates, revealing changes in their localization or density in response to peptide stimulation. nih.govresearchgate.netthermofisher.com These live-cell imaging techniques enable the direct observation of molecular interactions and their functional consequences within the complex environment of a living cell. promega.comnih.gov

Development of Pharmacological Probes and Tools for Specific Receptor/Channel Modulation

To dissect the precise role of the SISP pathway and evaluate its therapeutic potential, specific pharmacological tools are required. This involves the development of synthetic agonists that mimic the action of SISP, antagonists that block its receptor, and modulators that target the downstream ion channels.

Peptide chemistry allows for the synthesis of SISP analogues with modified stability or affinity. These can be used to probe the structure-activity relationship, identifying the key amino acid residues required for receptor activation. For example, studies on FMRFamide-gated sodium channels in snails used various peptide analogues to characterize channel activity. nih.govwikipedia.org

Furthermore, inspiration can be drawn from nature. Many spider and scorpion venoms contain peptide toxins that are highly potent and selective modulators of specific ion channels. nih.govmedchemexpress.com For instance, µ-agatoxin-Aa1a is a peptide modulator of sodium channels that has been shown to protect cells from ischemia-reperfusion injury by preventing pathological increases in intracellular sodium. nih.govnih.govmdpi.comresearchgate.net The discovery and characterization of such peptides provide a blueprint for developing SISP-pathway-specific drugs. Small molecules can also be developed, such as the selective activator of the Epac pathway, 8-pCPT-2-O-Me-cAMP, which has been instrumental in dissecting cAMP-mediated signaling that is independent of Protein Kinase A (PKA). rndsystems.comglpbio.comrndsystems.comfocusbiomolecules.combio-techne.com The creation of a robust toolkit of agonists, antagonists, and modulators will be essential for exploring the full biological function of the sodium-influx-stimulating peptide.

Data Tables

Table 1: Biochemical Properties of SIS-like Peptide in Theromyzon tessulatum

Property Finding Source
Molecular Weight (Mature) Approximately 11 kDa
Molecular Weight (Precursor) Approximately 13 kDa
Confirmed Function Osmoregulation (anti-diuretic)

| Detection Method | Immunocytochemistry and Immunoblotting | |

Table 2: Examples of Pharmacological Agents for Modulating Sodium-Related Signaling Pathways

Compound Name Target/Mechanism Research Context Source(s)
cANF (C-type Atrial Natriuretic Factor) Agonist for Natriuretic Peptide Receptor-C (NPR-C) Studying NPR-C signaling pathways, which are often G-protein coupled. nih.govnih.gov
8-pCPT-2-O-Me-cAMP Selective activator of Epac (Exchange protein directly activated by cAMP) Dissecting cAMP signaling pathways that are independent of PKA. rndsystems.comglpbio.com
µ-agatoxin-Aa1a Modulator of voltage-gated sodium channels Investigating neuroprotection and prevention of ischemia-reperfusion injury. nih.govnih.govmdpi.com

| Amiloride (B1667095) | Blocker of certain sodium channels (e.g., ENaC, FMRFamide-gated channels) | Characterizing peptide-gated ion channels. | nih.gov |

Q & A

Q. What are the primary physiological roles of sodium-influx-stimulating peptide in molluscan nervous systems, and how can these be experimentally validated?

  • Methodological Answer : The peptide’s role in neuropeptide signaling and ion homeostasis can be studied via transcriptome profiling (e.g., RNA sequencing) to identify expression patterns in specific ganglia . Functional validation involves in situ hybridization to localize mRNA and electrophysiological assays (e.g., voltage-clamp) to measure sodium flux in neurons. Comparative studies in model organisms like Lymnaea stagnalis are critical due to its high peptide expression (99.1% in transcriptome data) .

Q. What experimental techniques are recommended for detecting this compound in neural tissues?

  • Methodological Answer : Use qPCR with species-specific primers to quantify mRNA levels . Immunohistochemistry with custom antibodies (validated via ELISA) can localize the peptide in tissues. For functional studies, calcium imaging or patch-clamp electrophysiology can link peptide activity to sodium influx .

Q. How should researchers design in vitro experiments to assess the peptide’s ion channel interactions while minimizing batch variability?

  • Methodological Answer : Source synthetic peptides with documented quality control (HPLC purity >95%, mass spectrometry verification) . Include batch-specific data (e.g., salt content, solubility) in methods. Use standardized buffer conditions (pH, ionic strength) to reduce confounding variables .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across studies be systematically addressed?

  • Methodological Answer : Conduct a meta-analysis to identify variability sources (e.g., peptide synthesis methods, model organisms). Replicate key experiments using identical protocols and reagents, and perform dose-response curves to establish consistency . Report raw data and statistical power calculations to enhance reproducibility .

Q. What advanced methodologies are suitable for elucidating the peptide’s post-translational modifications and receptor-binding dynamics?

  • Methodological Answer : Employ CRISPR-Cas9 gene editing in model organisms to study loss-of-function phenotypes . Use surface plasmon resonance (SPR) or cryo-EM to map receptor-binding domains. For post-translational analysis, apply tandem mass spectrometry coupled with bioinformatics tools like MaxQuant .

Q. What strategies optimize the integration of this compound studies into systematic reviews or cross-species comparative analyses?

  • Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define inclusion criteria. Use Boolean operators (e.g., "this compound AND ion channel AND mollusc") for database searches (PubMed, EMBASE). Include negative results to avoid publication bias .

Methodological and Ethical Considerations

Q. What are the critical limitations of current peptide synthesis methods for functional studies of this compound?

  • Methodological Answer : Batch-to-batch variability in research-grade peptides (e.g., impurities, solubility differences) may alter bioassay outcomes . Mitigate this by requesting additional QC metrics (e.g., peptide content analysis, endotoxin testing) and validating each batch in a pilot study .

Q. How should researchers address translational challenges when extrapolating findings from invertebrate models to mammalian systems?

  • Methodological Answer : Perform phylogenetic analyses to identify conserved peptide domains. Use heterologous expression systems (e.g., Xenopus oocytes) to test cross-species receptor compatibility. Combine in silico docking simulations with in vitro mutagenesis to validate interactions .

Data Reporting and Publication Standards

Q. What minimal dataset criteria should be reported in publications involving this compound?

  • Methodological Answer : Include peptide synthesis details (vendor, purity, batch number), experimental conditions (temperature, buffer composition), and statistical methods (e.g., ANOVA with post-hoc tests). Raw sequencing data must be deposited in public repositories (NCBI SRA) with accession numbers .

Q. How can researchers ensure compliance with ethical guidelines when using animal models for peptide studies?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal research. Obtain institutional ethics approval (IACUC) and document humane endpoints. For Lymnaea stagnalis, specify housing conditions (temperature, diet) to standardize neurophysiological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.